2-(Pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.2ClH/c1-2-7-3-5(1)6-9-8-4-10-6;;/h4-5,7H,1-3H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZCDZVOXZJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NN=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolidine derivatives with thiadiazole precursors in the presence of catalysts and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
2-(Pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparison with key analogs:
*Inferred from structural analogs; direct data unavailable in provided evidence.
Key Research Findings and Limitations
- Dihydrochloride salt improves aqueous solubility, a limitation in neutral aryl-thiadiazoles .
- Limitations in Current Data: No direct antimicrobial or anticonvulsant data for the target compound; inferences rely on structural analogs. Limited evidence on pharmacokinetics or toxicity.
Biological Activity
2-(Pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a thiadiazole moiety, which is known for its pharmacological significance. The presence of the thiadiazole ring contributes to various biological activities, making it a target for research in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets.
Key Findings:
- Antibacterial Activity : Studies show that compounds with a thiadiazole core demonstrate notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In vitro tests revealed antifungal activities against strains like Candida albicans and Aspergillus niger, with MIC values between 16.69 to 78.23 µM . The presence of halogen substituents on the phenyl ring enhances antibacterial properties .
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 16.69 - 78.23 |
| Aspergillus niger | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Research Insights:
- Cytotoxicity : In studies involving cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma), nitro-containing derivatives showed higher cytotoxic activity compared to standard drugs like doxorubicin .
- Mechanism of Action : The compound acts as an inhibitor of lipoxygenase enzymes, which are implicated in the progression of several cancers including colorectal and pancreatic cancers . This inhibition leads to reduced proliferation of cancer cells.
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| PC3 | Varies | Doxorubicin |
| HT29 | Varies | Doxorubicin |
| SKNMC | Varies | Doxorubicin |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been investigated, showing promising results in various models.
Findings:
- Efficacy : Certain analogues displayed significant anticonvulsant activity with median effective doses (ED50) lower than standard medications like ethosuximide . The presence of the pyrrolidine ring is suggested to enhance this activity.
- Protection Index : Some compounds achieved high protection indices in animal models, indicating their potential as therapeutic agents for seizure disorders.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazides or through microwave-assisted reactions. For example, thiadiazole derivatives are often prepared by reacting hydrazine derivatives with carbon disulfide or via acetylation with chloroacetyl chloride followed by cyclization . Microwave irradiation improves reaction efficiency (e.g., reduced time from hours to minutes) compared to conventional heating, as demonstrated in quinoxaline-thiadiazole hybrid syntheses . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control, and stoichiometric ratios of reagents.
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., pyrrolidine ring protons (δ 1.5–3.5 ppm) and thiadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, critical for confirming dihydrochloride salt formation (e.g., Cl⁻ interactions with NH groups) .
Q. What are the known biological activities of 1,3,4-thiadiazole derivatives, and how does the pyrrolidine moiety modulate these effects?
- Methodological Answer : 1,3,4-Thiadiazoles exhibit broad antimicrobial, antifungal, and antitumor activities. The pyrrolidine ring enhances solubility and bioavailability via hydrogen bonding, while the thiadiazole core contributes to π-π stacking with biological targets (e.g., enzyme active sites) . For example, derivatives with electron-withdrawing substituents on the thiadiazole show superior antifungal activity (MIC < 1 µg/mL) compared to antibacterial effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole-pyrrolidine hybrids?
- Methodological Answer : Discrepancies (e.g., higher antifungal vs. antibacterial potency ) may arise from assay conditions (e.g., pH, inoculum size) or structural variations. To address this:
- Dose-response profiling : Perform IC₅₀/EC₅₀ assays across multiple microbial strains.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the pyrrolidine N-position) to isolate structure-activity relationships (SAR) .
- Computational docking : Model interactions with targets like fungal CYP51 or bacterial gyrase to rationalize selectivity .
Q. What strategies optimize the solubility and stability of this compound for in vivo studies?
- Methodological Answer : The dihydrochloride salt form improves aqueous solubility via ion-dipole interactions. Further optimization:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability .
- pH adjustment : Buffer solutions (pH 4–6) stabilize the protonated pyrrolidine nitrogen.
- Lyophilization : Convert to a stable powder for long-term storage .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?
- Methodological Answer : A tiered approach is recommended:
- In vitro assays : Microsomal stability (e.g., liver S9 fractions) and plasma protein binding (equilibrium dialysis) .
- In vivo PK : Administer via IV/PO routes in rodent models, collect plasma at timed intervals, and quantify via LC-MS/MS. Key parameters: half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) .
- Metabolite ID : Use high-resolution MS to detect Phase I/II metabolites (e.g., hydroxylation at pyrrolidine C3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
